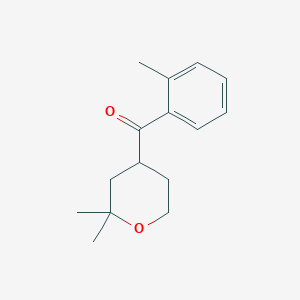

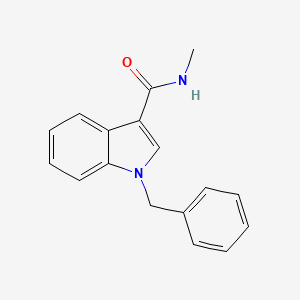

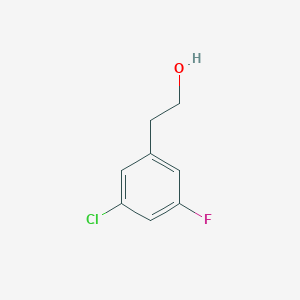

1-benzyl-N-methyl-1H-indole-3-carboxamide

Overview

Description

1-benzyl-N-methyl-1H-indole-3-carboxamide is a chemical compound that is part of the indole family . It is used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, and in the preparation of inhibitors of Bcl-2 family of proteins .

Synthesis Analysis

The synthesis of 1-benzyl-N-methyl-1H-indole-3-carboxamide can be achieved through a one-pot, three-component protocol, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding. It uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Chemical Reactions Analysis

The chemical reactions involving 1-benzyl-N-methyl-1H-indole-3-carboxamide are robust, clean, and high-yielding processes which generate minimal quantities of by-products or leftovers . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .Scientific Research Applications

Antiviral Activity

Indole derivatives, including 1-benzyl-N-methyl-1H-indole-3-carboxamide, have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have demonstrated inhibitory activity against influenza A .

Anti-inflammatory Properties

Indole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Potential

Indole derivatives have shown promise in the field of oncology, with some compounds demonstrating anticancer properties . This suggests that 1-benzyl-N-methyl-1H-indole-3-carboxamide could potentially be used in cancer treatment.

Antimicrobial Activity

The compound has been screened for antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Klebsiella pneumonia, Candida albicans, and Aspergillus niger .

Use in Organic Synthesis

1-benzyl-N-methyl-1H-indole-3-carboxamide can be used in the synthesis of 1,2,3-trisubstituted indoles . This process is rapid, operationally straightforward, and generally high yielding .

Potential in Drug Discovery

Indoles are often considered as a “privileged scaffold” within the drug discovery arena . They provide access to diverse heterocycles and substrates for asymmetric dearomatisation .

Use in Polymer Chemistry

1,2,3-triazoles, which can be synthesized from indole derivatives, have found broad applications in polymer chemistry . This suggests potential uses of 1-benzyl-N-methyl-1H-indole-3-carboxamide in this field.

Applications in Materials Science

Indole derivatives can be used in the synthesis of polymers and composite materials with energy storage and biomedical applications .

Mechanism of Action

Target of Action

1-Benzyl-N-methyl-1H-indole-3-carboxamide, a derivative of indole, is known to have a broad spectrum of biological activities Indole derivatives are known to bind with high affinity to multiple receptors , and they have been used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II and Bcl-2 family of proteins .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . For instance, they can inhibit the activity of certain proteins, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Pharmacokinetics

The rapid synthesis of indole derivatives suggests that they may have favorable pharmacokinetic properties.

Result of Action

Given the broad spectrum of biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

The synthesis of indole derivatives is known to be operationally straightforward and generally high yielding , suggesting that these compounds may be stable under a variety of conditions.

properties

IUPAC Name |

1-benzyl-N-methylindole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-18-17(20)15-12-19(11-13-7-3-2-4-8-13)16-10-6-5-9-14(15)16/h2-10,12H,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQIZUQJGACHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-methyl-1H-indole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-7-bromo-4-chloro-1-ethyl-N-hydroxy-1H-imidazo[4,5-c]pyridine-2-carbimidoyl cyanide](/img/structure/B3038263.png)